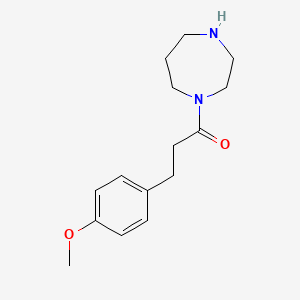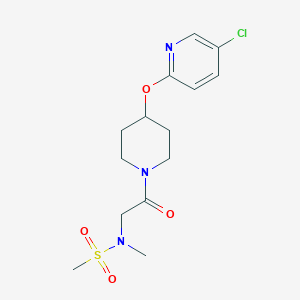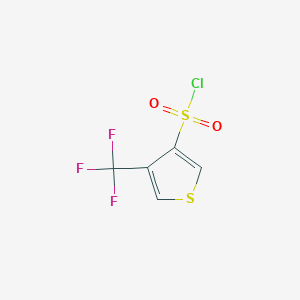
4-(Trifluoromethyl)thiophene-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethyl)thiophene-3-sulfonyl chloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a thiophene ring, which is further substituted with a sulfonyl chloride group. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with thiophene as the starting material.
Trifluoromethylation: The thiophene ring undergoes trifluoromethylation to introduce the trifluoromethyl group at the 4-position. This can be achieved using reagents such as trifluoromethyltrimethylsilane or trifluoromethanesulfonyl chloride.
Sulfonylation: The trifluoromethylated thiophene is then subjected to sulfonylation to introduce the sulfonyl chloride group at the 3-position. This step often involves chlorosulfonic acid or thionyl chloride.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires careful control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of sulfonyl oxide derivatives.
Reduction: Reduction reactions can lead to the formation of thiophene derivatives with reduced oxidation states.
Substitution: Substitution reactions are common, where the sulfonyl chloride group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Sulfonyl oxides.
Reduction Products: Thiophene derivatives with reduced oxidation states.
Substitution Products: Various nucleophilic substitution products.
Scientific Research Applications
4-(Trifluoromethyl)thiophene-3-sulfonyl chloride is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: It is explored for its potential medicinal properties, including its use in drug design and development.
Industry: The compound finds applications in the production of materials with specific properties, such as enhanced chemical resistance and stability.
Mechanism of Action
The mechanism by which 4-(Trifluoromethyl)thiophene-3-sulfonyl chloride exerts its effects involves its reactivity with various nucleophiles and electrophiles. The trifluoromethyl group enhances the electrophilic character of the compound, making it more reactive in substitution reactions. The sulfonyl chloride group is a good leaving group, facilitating nucleophilic substitution reactions.
Molecular Targets and Pathways:
Nucleophilic Substitution: The sulfonyl chloride group is targeted by nucleophiles, leading to the formation of various substitution products.
Electrophilic Substitution: The trifluoromethyl group enhances the electrophilic character, making the compound susceptible to electrophilic attack.
Comparison with Similar Compounds
4-(Trifluoromethyl)pyridine: A pyridine derivative with a trifluoromethyl group.
Benzaldehyde, 4-(trifluoromethyl)-: A benzaldehyde derivative with a trifluoromethyl group.
Uniqueness: 4-(Trifluoromethyl)thiophene-3-sulfonyl chloride is unique due to its combination of a trifluoromethyl group and a sulfonyl chloride group on a thiophene ring. This combination provides distinct reactivity and properties compared to other similar compounds.
Properties
IUPAC Name |
4-(trifluoromethyl)thiophene-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3O2S2/c6-13(10,11)4-2-12-1-3(4)5(7,8)9/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYBGNWGLMTDIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)S(=O)(=O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
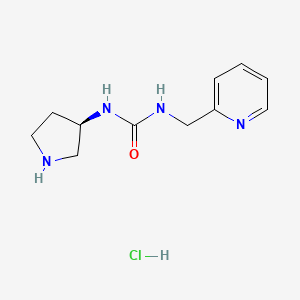
![N-(5-CHLORO-2-METHOXYPHENYL)-2-{[6-(3,4-DIMETHOXYPHENYL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2677412.png)
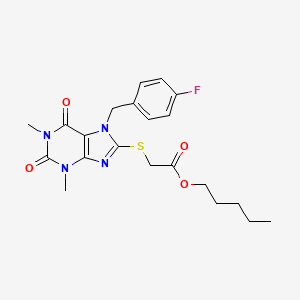
![(Z)-ethyl 2-((4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2677415.png)
![N-(1-cyanocyclohexyl)-2-{cyclopropyl[(3,4-dichlorophenyl)methyl]amino}acetamide](/img/structure/B2677416.png)
![[5-[(4-chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B2677420.png)
![3-[4-(2-Fluorobenzenesulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2677423.png)
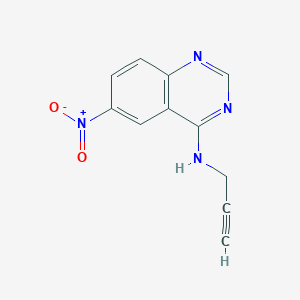
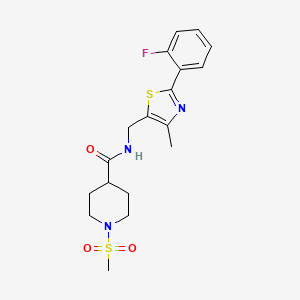

![6-methyl-3-[(Z)-(2-phenylhydrazino)methylidene]-2H-pyran-2,4-dione](/img/structure/B2677428.png)
